molecular formula C5H8N2O B046916 (1-methyl-1H-pyrazol-4-yl)methanol CAS No. 112029-98-8

(1-methyl-1H-pyrazol-4-yl)methanol

Cat. No. B046916
M. Wt: 112.13 g/mol
InChI Key: QSXREDPBMQKKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "(1-methyl-1H-pyrazol-4-yl)methanol," often involves multistep reactions with specific reagents to introduce or modify functional groups. A common approach includes reactions with aldehydes, ketones, and hydrazines to form the pyrazole core. Advanced techniques such as Dimroth rearrangement have been utilized to optimize these syntheses (Cao, Quan, & Dong, 2008).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in determining the molecular structure of pyrazole derivatives. These techniques have elucidated the crystal structures, confirming configurations, and functional group orientations of related compounds (Cao, Dong, Shen, & Dong, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for further functionalization of the molecule. Their reactivity can be tailored by substituents on the pyrazole ring, influencing their application in synthetic chemistry and material science (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including "(1-methyl-1H-pyrazol-4-yl)methanol," such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies have shown variations in these properties based on the nature and position of substituents on the pyrazole core (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the applications of pyrazole derivatives in catalysis, pharmaceuticals, and agrochemicals. Their electronic structure and functional groups play a vital role in these properties (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Organic Synthesis and Crystallography : The reaction involving 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one and methyldithiocarbazate in methanol results in the formation of unique crystalline structures. This demonstrates its utility in synthesizing complex chemical structures and studying their crystallography (Liu et al., 2005).

  • Complex Formation : Synthesis of 4-(3-(pyridine-2-yl) 1H-pyrazole-1-ylmethyl benzonitrile in methanol led to the formation of mononuclear complexes of [(6-arene)Ru(-Cl)Cl]2, indicating its role in the formation of metal complexes (Sairem et al., 2012).

  • Cytotoxicity Studies : Novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, which can be derived from similar compounds, show significant cytotoxicity in human leukocytes, indicating their potential in biomedical research (Bonacorso et al., 2016).

  • Electrooxidation Studies : The electrooxidation of 1-methylpyrazole in a methanol-containing solution has been studied, leading to the production of various oxidation products. This showcases its use in electrochemical applications (Yoshida et al., 1995).

  • Methanolysis and Catalysis : Methanol has been utilized as a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating the compound's role in green chemistry and catalysis (Sarki et al., 2021).

  • Antimicrobial and Anticancer Properties : Certain derivatives have shown potential antimicrobial and anticancer properties, highlighting their importance in pharmaceutical research (Hafez et al., 2016).

Safety And Hazards

“(1-methyl-1H-pyrazol-4-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective clothing and eye protection .

Future Directions

The future directions for “(1-methyl-1H-pyrazol-4-yl)methanol” and similar pyrazole derivatives could involve further exploration of their potential pharmacological activities . Given their diverse range of biological activities, these compounds could be valuable in the development of new therapeutic agents .

properties

IUPAC Name

(1-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXREDPBMQKKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474803
Record name (1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-4-yl)methanol

CAS RN

112029-98-8
Record name (1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-methyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(1-methyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-methyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-methyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-methyl-1H-pyrazol-4-yl)methanol

Citations

For This Compound
4
Citations
H Yu, H Yao, X Zhang, J Li, K Wang, C Yin, X Li… - Available at SSRN … - papers.ssrn.com
Hepatocellular carcinoma (HCC) is a type of liver cancer that is known for its poor prognosis and high mortality rate. Researchers have been exploring potential treatments for HCC, and …
Number of citations: 0 papers.ssrn.com
V Milišiūnaitė, E Arbačiauskienė, E Řezníčková… - European Journal of …, 2018 - Elsevier
An efficient synthetic route for the synthesis of 2H-pyrazolo[4,3-c]pyridines, primarily varying by the substituents at the 2-, 4- and 6-positions, is described here. A Sonogashira-type cross-…
Number of citations: 15 www.sciencedirect.com
RR Frey, ML Curtin, DH Albert, KB Glaser… - Journal of medicinal …, 2008 - ACS Publications
7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors have been discovered. Investigation of structure−activity relationships of the pyrazolo[1,5-a]pyrimidine nucleus …
Number of citations: 65 pubs.acs.org
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 2A (PDE2A) inhibitors have been reported to demonstrate in vivo activity in preclinical models of cognition. To more fully explore the biology of PDE2A inhibition, we …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.